molecular formula C12H16INO2 B8308208 Ethyl 3-(2-iodophenyl)-2-methylaminopropionate

Ethyl 3-(2-iodophenyl)-2-methylaminopropionate

Cat. No.: B8308208
M. Wt: 333.16 g/mol
InChI Key: JXEDMPPQMGCGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-iodophenyl)-2-methylaminopropionate is a useful research compound. Its molecular formula is C12H16INO2 and its molecular weight is 333.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

ethyl 3-(2-iodophenyl)-2-(methylamino)propanoate

InChI

InChI=1S/C12H16INO2/c1-3-16-12(15)11(14-2)8-9-6-4-5-7-10(9)13/h4-7,11,14H,3,8H2,1-2H3

InChI Key

JXEDMPPQMGCGIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1I)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (25 ml) was added to ethyl 2-(tert-butoxycarbonylmethylamino)-3-(2-iodophenyl)propionate (6.4 g, 15 mmol) in CH2Cl2 (35 ml). The mixture was stirred at room temperature for 2 h. The reaction solution was concentrated on a rotary evaporator, the residue was taken up in ethyl acetate, washed (NaHCO3 sat.), dried and concentrated The residue obtained in this manner (3.9 g, 79%) was reacted further as a crude product.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(tert-butoxycarbonylmethylamino)-3-(2-iodophenyl)propionate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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